![molecular formula C22H35N3O2 B2876480 1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine CAS No. 2034501-21-6](/img/structure/B2876480.png)
1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine
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Description
1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C22H35N3O2 and its molecular weight is 373.541. The purity is usually 95%.
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Scientific Research Applications
Drug Development
The piperazine moiety is a common feature in many pharmaceutical compounds due to its versatility and the ability to improve pharmacokinetic properties . This compound, with its complex piperazine structure, could be investigated for its potential as a kinase inhibitor or receptor modulator . Its structural features may allow it to interact with various biological targets, potentially leading to the development of new medications.
Chemical Synthesis
Piperazine derivatives are often used as intermediates in the synthesis of complex molecules. The presence of the oxan-2-yl group in this compound suggests it could be used in Buchwald–Hartwig amination or aromatic nucleophilic substitution reactions, which are pivotal in constructing compounds with medicinal properties .
Analytical Chemistry
As an analytical reference standard, this compound can be used in calibration of analytical instruments or in the development of new analytical methods for detecting similar structures in complex mixtures .
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-21-7-4-5-20(17-21)25-14-12-24(13-15-25)19-8-10-23(11-9-19)18-22-6-2-3-16-27-22/h4-5,7,17,19,22H,2-3,6,8-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJZMIHKYERMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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